molecular formula C34H9F62O4P B12727753 Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl) hydrogen phosphate CAS No. 93776-29-5

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl) hydrogen phosphate

Cat. No.: B12727753
CAS No.: 93776-29-5
M. Wt: 1690.3 g/mol
InChI Key: VTOKHKRGJLAVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl) hydrogen phosphate is a highly fluorinated organophosphate compound. This compound is characterized by its extensive fluorination, which imparts unique chemical and physical properties, such as high thermal stability, chemical resistance, and low surface energy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl) hydrogen phosphate typically involves the reaction of a fluorinated alcohol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The product is then purified through various techniques such as distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl) hydrogen phosphate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the phosphate group can be replaced by other nucleophiles.

    Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form the corresponding fluorinated alcohol and phosphoric acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with the rate of reaction being influenced by the pH and temperature.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

    Hydrolysis Products: The primary products of hydrolysis are the corresponding fluorinated alcohol and phosphoric acid.

Scientific Research Applications

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl) hydrogen phosphate has a wide range of scientific research applications, including:

    Chemistry: Used as a surfactant and emulsifier in various chemical processes due to its unique surface-active properties.

    Biology: Investigated for its potential use in biological systems as a stabilizing agent for proteins and enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable micelles and vesicles.

    Industry: Utilized in the production of specialty coatings, lubricants, and materials with high chemical resistance and low surface energy.

Mechanism of Action

The mechanism of action of Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl) hydrogen phosphate is primarily attributed to its extensive fluorination. The fluorine atoms create a highly hydrophobic and lipophobic surface, which can interact with various molecular targets and pathways. This interaction can lead to the stabilization of proteins and enzymes, as well as the formation of stable micelles and vesicles for drug delivery.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl) hydrogen phosphate stands out due to its higher degree of fluorination compared to similar compounds. This extensive fluorination imparts superior chemical resistance, thermal stability, and unique surface properties, making it highly valuable in various scientific and industrial applications.

Properties

CAS No.

93776-29-5

Molecular Formula

C34H9F62O4P

Molecular Weight

1690.3 g/mol

IUPAC Name

bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl] hydrogen phosphate

InChI

InChI=1S/C34H9F62O4P/c35-5(36,9(41,42)13(49,50)17(57,58)21(65,66)25(73,74)29(81,82)27(77,78)23(69,70)19(61,62)15(53,54)11(45,46)7(39,31(85,86)87)32(88,89)90)1-3-99-101(97,98)100-4-2-6(37,38)10(43,44)14(51,52)18(59,60)22(67,68)26(75,76)30(83,84)28(79,80)24(71,72)20(63,64)16(55,56)12(47,48)8(40,33(91,92)93)34(94,95)96/h1-4H2,(H,97,98)

InChI Key

VTOKHKRGJLAVHV-UHFFFAOYSA-N

Canonical SMILES

C(COP(=O)(O)OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.